Mal-PEG4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H24N2O6 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H24N2O6/c15-3-5-19-7-9-21-11-12-22-10-8-20-6-4-16-13(17)1-2-14(16)18/h1-2H,3-12,15H2 |
InChI Key |
IXEVRKYHIRYVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
Molecular Architecture and Reactive Chemistries of Mal Peg4 Amine Tfa Salt
Structural Components and Their Strategic Utility
The strategic utility of Mal-PEG4-amine TFA salt arises from the distinct chemical properties of its three core components: the maleimide (B117702) moiety, the PEG spacer, and the primary amine functionality, which is stabilized as a TFA salt. axispharm.com
Maleimide Moiety: Mechanism of Thiol-Specific Conjugation
The maleimide group is an electrophilic compound that exhibits high selectivity for reaction with thiol (sulfhydryl) groups, which are commonly found in proteins and peptides as cysteine residues. lumiprobe.combiosyn.com The conjugation occurs via a Michael addition reaction, where the thiol acts as a nucleophile, attacking one of the vinyl carbons of the maleimide ring. creativepegworks.comresearchgate.net This process forms a stable thioether bond, covalently linking the maleimide-containing molecule to the thiolated biomolecule. biosyn.com
The reaction is highly efficient and specific under mild, physiological pH conditions, typically between 7.0 and 7.5. lumiprobe.combiosyn.com Below this range, the reaction rate slows, while at a pH above 7.5, the maleimide can become less stable and primary amines can begin to compete in the reaction. researchgate.net It is crucial that any disulfide bonds within the target protein, which are unreactive with maleimides, are reduced to free thiols prior to conjugation using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). lumiprobe.comtocris.com
Poly(ethylene glycol) (PEG) Spacer: Influence on Conjugate Hydrophilicity and Conformational Dynamics
The central PEG spacer is a synthetic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com The inclusion of a PEG chain imparts several beneficial properties to the resulting conjugate. interchim.frthermofisher.com A primary advantage is the significant increase in hydrophilicity and water solubility, which is crucial when working with hydrophobic molecules in aqueous biological environments. chempep.comaxispharm.comthermofisher.com The ethylene oxide units form hydrogen bonds with water, creating a hydration shell that also helps to minimize aggregation and reduce recognition by the immune system, a feature often referred to as a "stealth" property. chempep.cominterchim.fr Furthermore, the free rotation around the C-O bonds in the PEG backbone provides conformational flexibility, which can reduce steric hindrance between the conjugated molecules. chempep.comthermofisher.com
Research has shown that linker length can have a significant impact on the efficacy of targeted drug delivery systems. dovepress.com For instance, in antibody-drug conjugates (ADCs), the length of the PEG spacer can affect the drug-to-antibody ratio (DAR). One study found that intermediate-length PEG spacers (PEG6, PEG8, PEG12) resulted in higher drug loading compared to a shorter PEG4 or a longer PEG24 spacer. rsc.org Conversely, other studies have suggested that shorter linkers may lead to higher cellular internalization in some nanoparticle systems. researchgate.net In certain in vivo models, longer PEG linkers have been shown to enhance tumor accumulation and improve therapeutic outcomes. dovepress.com The optimal PEG length is therefore highly dependent on the specific molecules being conjugated and the intended biological application.
| PEG Linker Length | Observed Effects on Performance | References |
| Short (e.g., PEG2, PEG4) | Can synergistically increase nanoparticle uptake with high ligand density. researchgate.net May result in lower drug-to-antibody ratios (DAR) in some antibody-drug conjugates compared to intermediate lengths. rsc.org | rsc.orgresearchgate.net |
| Intermediate (e.g., PEG8, PEG12) | Found to enhance solubility and allow for higher achievable DAR in certain antibody-drug conjugates. rsc.org | rsc.org |
| Long (e.g., >PEG12) | Can significantly increase tumor accumulation of liposomes in vivo, leading to greater tumor size reduction. dovepress.com May reduce ligand-receptor binding events due to increased flexibility and potential for ligand entanglement. researchgate.net | dovepress.comresearchgate.net |
Primary Amine Functionality: Diverse Reactivity Profiles for Orthogonal Coupling
On the terminus opposite the maleimide, the linker possesses a primary amine (-NH2). broadpharm.comcreative-biolabs.com This functional group provides a versatile handle for a different set of conjugation chemistries, allowing for orthogonal coupling. Orthogonal chemistry enables the sequential and specific reaction of each functional group on the linker without interference from the other. acs.orgsigmaaldrich.com The primary amine can be readily conjugated to various electrophilic partners, most commonly carboxylic acids or their activated forms, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. broadpharm.comrsc.org It can also react with other carbonyl compounds like aldehydes and ketones. broadpharm.com This dual reactivity makes this compound an ideal tool for linking a thiol-containing molecule to a second molecule bearing a carboxyl or carbonyl group. axispharm.com
Trifluoroacetic Acid (TFA) Salt: Implications for Amine Protonation State and Handling in Reaction Media
This compound is typically supplied as a trifluoroacetic acid (TFA) salt. broadpharm.com The strong acidity of TFA ensures that the primary amine is protonated (existing as -NH3+), which enhances the compound's stability and solubility in many solvents, simplifying handling and storage. strath.ac.ukacs.org
However, the protonated amine is not nucleophilic and cannot react with electrophiles like carboxylic acids. reddit.com Therefore, to perform a conjugation reaction at the amine terminus, a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), must be added to the reaction mixture. strath.ac.ukreddit.com The base deprotonates the ammonium (B1175870) salt in situ, liberating the free primary amine to participate in the desired coupling reaction. reddit.com The choice of base and reaction conditions is critical, as studies have shown that reactions involving TFA salts can have lower success rates compared to free amines if not properly optimized. strath.ac.uk
Reaction Kinetics and Selectivity in Maleimide-Thiol Conjugations
The maleimide-thiol conjugation is renowned for its rapid kinetics and high selectivity. researchgate.netuu.nl The reaction proceeds quickly under physiological conditions, often reaching high conversion in minutes to a few hours at room temperature. biosyn.comuu.nl
The rate of the reaction is significantly influenced by pH. nih.gov The thiol-maleimide reaction relies on the deprotonation of the thiol (R-SH) to the more nucleophilic thiolate anion (R-S-), a process governed by the thiol's pKa. nih.gov As the pH of the medium increases towards and slightly above the thiol's pKa (typically around 8.5 for cysteine), the concentration of the thiolate increases, accelerating the reaction. researchgate.netnih.gov
The kinetics can also depend on the structure and size of the reactants. For example, the conjugation of a small peptide to maleimide-functionalized nanoparticles has been observed to be significantly faster than the conjugation of a larger protein under similar conditions. uu.nl While the reaction is highly selective for thiols over other functional groups like amines at neutral pH, this selectivity can decrease at pH values above 7.5-8.0. researchgate.net A potential drawback of the standard maleimide-thiol adduct is the possibility of a retro-Michael reaction, where the thioether bond can be cleaved in the presence of other thiols like glutathione (B108866), though strategies exist to create more stable linkages. creativepegworks.com
| Reactant | Molar Ratio (Maleimide:Thiol) | Conditions | Time to Max. Conjugation | Conjugation Efficiency | Reference |
| cRGDfK (peptide) | 2:1 | 10 mM HEPES, pH 7.0, RT | 30 minutes | ~84% | uu.nl |
| 11A4 (nanobody) | 5:1 | PBS, pH 7.4, RT | 2 hours | ~58% | uu.nl |
pH Dependence and Side Reactions in Maleimide Bioconjugation
The reaction of the maleimide group with a thiol is a Michael addition reaction, which is highly dependent on the pH of the reaction medium. The optimal pH range for this conjugation is typically between 6.5 and 7.5. nih.gov Below this range, the reaction rate decreases as the thiol group becomes protonated, reducing its nucleophilicity. Above this range, competing side reactions become more prominent.
Several side reactions can occur during maleimide bioconjugation, potentially leading to heterogeneous products and reduced stability of the conjugate. nih.govbachem.com One of the most common side reactions is the hydrolysis of the maleimide ring itself, which becomes more significant at pH values above 7.5. acs.org This hydrolysis results in an open-ring, unreactive maleamic acid derivative, thus preventing conjugation.
Another significant side reaction, particularly when conjugating to a peptide or protein with an N-terminal cysteine, is the intramolecular rearrangement of the initial thiosuccinimide adduct to a stable six-membered thiazine (B8601807) ring. nih.govbachem.comnih.govpharmiweb.com This rearrangement is base-catalyzed and its rate increases with increasing pH. nih.gov For instance, at pH 8.4, nearly 90% of the initial conjugate can convert to the thiazine isomer within 24 hours. nih.gov This side reaction can be minimized by performing the conjugation at a lower pH (around 6.0) or by avoiding conjugation to N-terminal cysteines where possible. nih.govnih.gov
The stability of the resulting thiosuccinimide linkage can also be a concern. It can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, especially in the presence of other thiols. nih.govprolynxinc.com Hydrolysis of the thiosuccinimide ring can occur, forming a stable, ring-opened product that is no longer susceptible to the retro-Michael reaction. prolynxinc.com
Quantitative Analysis of Maleimide Reactivity with Thiol-Containing Biomolecules
The reactivity of maleimides with thiol-containing biomolecules can be quantitatively assessed using various analytical techniques. Spectroscopic methods are commonly employed to monitor the progress of the conjugation reaction. aatbio.com The disappearance of the maleimide double bond can be followed by UV-Vis spectroscopy, as the maleimide group has a characteristic absorbance around 300 nm which is lost upon reaction with a thiol. acs.org
To determine the number of reactive thiols in a protein or other biomolecule, colorimetric assays such as Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), can be performed. aatbio.com This assay quantifies the free thiol content before and after the conjugation reaction, allowing for the determination of the extent of maleimide labeling.
More advanced techniques like mass spectrometry are invaluable for a detailed analysis of the conjugation products. acs.orgnih.gov Mass spectrometry can confirm the successful conjugation by detecting the mass shift corresponding to the addition of the this compound moiety. It can also be used to identify and quantify side products, such as the hydrolyzed maleimide or the thiazine rearrangement product. nih.gov Chemical proteomics approaches, using maleimide-based probes, have also been developed to quantify site-specific cysteine reactivity on a larger scale. acs.orgnih.govresearchgate.net
Amine-Based Coupling Mechanisms
The primary amine group of this compound TFA salt provides a versatile handle for a second, distinct conjugation step. This amine is nucleophilic and can react with a variety of electrophilic functional groups to form stable covalent bonds. broadpharm.comcreative-biolabs.com
Amide Bond Formation via Carbodiimide (B86325) Chemistry (e.g., EDC/NHS)
One of the most common and efficient methods for conjugating the amine group is through the formation of an amide bond with a carboxylic acid. This reaction is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. gbiosciences.comthermofisher.comchemistrysteps.com
The mechanism involves the activation of the carboxyl group by EDC to form a highly reactive O-acylisourea intermediate. thermofisher.comcreative-proteomics.com This intermediate is unstable in aqueous solution and can hydrolyze back to the carboxylic acid. gbiosciences.com However, in the presence of NHS, the O-acylisourea intermediate reacts to form a more stable NHS ester. thermofisher.comresearchgate.net This NHS ester is then aminolyzed by the primary amine of the this compound, resulting in a stable amide bond and the release of NHS. thermofisher.comthermofisher.com This two-step process is highly efficient and allows for controlled conjugation at physiological pH. gbiosciences.com
Table 1: Key Reagents in Carbodiimide-Mediated Amide Bond Formation
| Reagent | Full Name | Function |
|---|---|---|
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activates carboxyl groups to form a reactive intermediate. thermofisher.com |
| NHS | N-Hydroxysuccinimide | Reacts with the EDC-activated intermediate to form a more stable, amine-reactive ester. thermofisher.com |
| Sulfo-NHS | N-Hydroxysulfosuccinimide | A water-soluble analog of NHS, used to increase the efficiency of the reaction in aqueous solutions. creative-proteomics.com |
Reaction with Activated Esters and Carbonyl Compounds
The primary amine of this compound can also react directly with pre-activated carboxylic acid derivatives, such as NHS esters. thermofisher.commdpi.com This reaction, known as aminolysis, is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the ester, leading to the formation of an amide and the displacement of the leaving group (e.g., NHS). chemistrysteps.com This method is straightforward and proceeds efficiently under mild, often neutral to slightly basic, conditions. mdpi.com
In addition to activated esters, the amine group can react with other carbonyl compounds. For instance, it can react with aldehydes and ketones to form a Schiff base (an imine). This initial adduct can then be reduced by a mild reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage. This process is known as reductive amination.
Orthogonal Coupling Strategies Employing the Amine Functionality
The presence of both a maleimide and an amine group on the same molecule allows for orthogonal coupling strategies, where each functional group can be reacted independently without interfering with the other. pnas.org This is crucial for the synthesis of well-defined, complex bioconjugates.
For example, a biomolecule containing a thiol group can first be reacted with the maleimide end of this compound TFA salt. After purification of this initial conjugate, the now-available amine group can be used for a second conjugation reaction with a molecule bearing an activated ester or a carboxylic acid (in the presence of EDC/NHS). rsc.org This sequential approach ensures the specific formation of the desired A-linker-B conjugate.
Alternatively, the reactivity can be reversed. A molecule can first be conjugated to the amine end of the linker, and the resulting product, now bearing a reactive maleimide, can be subsequently reacted with a thiol-containing biomolecule. The choice of the reaction sequence often depends on the stability and compatibility of the molecules being conjugated under the respective reaction conditions. The ability to perform these couplings in a controlled, stepwise manner is a key advantage of using heterobifunctional linkers like this compound TFA salt. acs.org
Table 2: Summary of Orthogonal Coupling Reactions for this compound
| Reactive Group on Linker | Target Functional Group on Molecule | Resulting Linkage | Common Coupling Chemistry |
|---|---|---|---|
| Maleimide | Thiol (-SH) | Thioether | Michael Addition nih.gov |
| Amine (-NH2) | Carboxylic Acid (-COOH) | Amide | EDC/NHS Coupling thermofisher.com |
| Amine (-NH2) | NHS Ester | Amide | Aminolysis thermofisher.com |
| Amine (-NH2) | Aldehyde/Ketone | Secondary Amine | Reductive Amination |
Synthetic Methodologies and Derivatization Approaches for Mal Peg4 Amine Tfa Salt
Synthetic Pathways to Mal-PEG4-amine Precursors
The synthesis of this compound TFA salt fundamentally relies on the preparation of its key precursors, which possess the core tetraethylene glycol (PEG4) spacer with orthogonal functionalities. A common and efficient strategy involves the use of a Boc-protected amine and a reactive group that can be converted to a maleimide (B117702).
A primary precursor is Boc-NH-PEG4-amine . The synthesis of such amino-PEG derivatives often begins with the activation of a PEG diol. One of the hydroxyl groups is typically converted into a good leaving group, such as a tosylate or mesylate, through reaction with tosyl chloride or mesyl chloride in the presence of a base like triethylamine. precisepeg.com This activated PEG intermediate then undergoes nucleophilic substitution with a protected amine source, such as potassium phthalimide (B116566) or, more directly, with a Boc-protected amine derivative.
Alternatively, a more direct route to a key intermediate, Mal-PEG4-NHBoc , involves the reaction of a commercially available amino-PEG derivative, (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate (H₂N-PEG4-NHBoc), with a maleimide-introducing reagent. rsc.orgacs.org For instance, reacting H₂N-PEG4-NHBoc with methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate in a saturated sodium bicarbonate solution directly yields Mal-PEG4-NHBoc. rsc.orgacs.org
Another synthetic approach to a precursor involves the reaction of β-alanine with maleic anhydride (B1165640) in a solvent like dimethylformamide (DMF). The resulting acid is then activated with N-hydroxysuccinimide (NHS) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an NHS-ester. A separate precursor, the TFA salt of an amino-PEG acid, is prepared by removing the Boc protecting group from commercially available t-Boc-N-amido-dPEG4-acid using trifluoroacetic acid (TFA). The two precursors are then reacted to form a carboxylic acid intermediate, which can be further functionalized. chemicalbook.com
The final step in the synthesis of this compound TFA salt involves the deprotection of the Boc-protected amine on the Mal-PEG4-NHBoc precursor. This is typically achieved under acidic conditions, with trifluoroacetic acid being the reagent of choice. sigmaaldrich.comiris-biotech.de The use of TFA not only efficiently removes the Boc group but also results in the formation of the corresponding trifluoroacetate (B77799) salt of the amine, yielding the final product, this compound TFA salt. iris-biotech.de
Selective Functionalization and Protection Strategies for Bifunctional Scaffolds
The synthesis of heterobifunctional linkers like this compound necessitates a robust strategy for selective functionalization and the use of orthogonal protecting groups to prevent unwanted side reactions.
Amine Protection: The primary amine is most commonly protected with the tert-butyloxycarbonyl (Boc) group. sigmaaldrich.comglycomindsynth.com The Boc group is stable under a wide range of reaction conditions used for subsequent modifications of the other end of the PEG linker, yet it can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA). sigmaaldrich.comiris-biotech.de This orthogonality is crucial for the successful synthesis of the desired bifunctional molecule. Other amine protecting groups include the benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups, each with its own specific deprotection conditions. glycomindsynth.com
Maleimide Protection: The maleimide group, while reactive towards thiols, can be sensitive to certain reaction conditions, particularly strong nucleophiles or high pH, which can lead to ring-opening hydrolysis. yusiyy.com To circumvent this, the maleimide moiety can be protected. A common strategy is the use of a Diels-Alder reaction with a diene, such as 2,5-dimethylfuran, to form a thermally reversible adduct. rsc.orgacs.org This adduct is stable during subsequent synthetic steps and the maleimide can be regenerated by a retro-Diels-Alder reaction upon heating. rsc.orgacs.org
Advanced Chemical Modifications of the this compound Backbone
The versatile this compound backbone can be further modified to create more complex architectures with tailored properties for specific applications in drug delivery and biotechnology.
Incorporation into Branched Poly(ethylene glycol) Architectures
Branched or multi-arm PEG structures offer several advantages over their linear counterparts, including a larger hydrodynamic volume and the ability to attach multiple copies of a molecule of interest. This compound can be incorporated into such branched structures. For example, a core molecule with multiple reactive sites can be coupled with this compound.
One approach involves using a core with multiple carboxylic acid groups, which can be activated to react with the amine functionality of this compound. Alternatively, a core with multiple arms ending in a reactive group can be synthesized, and this compound can be attached to the termini of these arms. For instance, a multi-arm PEG-thiol can be reacted with a maleimide-containing linker to create a branched structure. The use of branched PEG-maleimide derivatives has been shown to be effective in creating high-density nanoparticle drug delivery systems. purepeg.com A commercially available example of a branched PEG derivative is N-Mal-N-bis(PEG4-amine) TFA salt, which features a central maleimide group and two terminal amine-functionalized PEG4 arms. google.com
The synthesis of multi-arm PEG amines often involves the reaction of a multi-arm PEG polyol with thionyl chloride to create a multi-arm PEG chloride, which is then reacted with ammonia. broadpharm.com These multi-arm PEG amines can then be functionalized with maleimide groups.
Synthesis of Analogs with Varied PEG Lengths or Alternative Terminal Functionalities
The properties of the Mal-PEG-amine linker can be fine-tuned by altering the length of the PEG chain or by replacing the terminal amine with other functional groups.
Varied PEG Lengths: The synthesis of analogs with different PEG chain lengths (e.g., Mal-PEGn-amine where n can be 2, 6, 8, etc.) follows similar synthetic principles to that of this compound. Commercially available Boc-NH-PEGn-amine precursors with varying numbers of ethylene (B1197577) glycol units can be used as starting materials. The synthesis of heterobifunctional PEGs with varying lengths has been explored to study the effect of the linker length on the properties of the final conjugate, such as in the creation of core-satellite nanoparticles for SERS applications. google.com
Alternative Terminal Functionalities: The amine group of this compound can be replaced with other functional groups to create a diverse range of heterobifunctional linkers. For example, the corresponding Mal-PEG4-acid can be synthesized, providing a carboxylic acid functionality for conjugation to amines via amide bond formation. Other possible terminal functionalities include azides or alkynes for use in click chemistry, or hydroxyl groups. The synthesis of these analogs often involves starting with a PEG derivative that already contains the desired terminal group in a protected form.
Purification and Characterization Techniques for Synthetic Intermediates and Final Compounds
The successful synthesis of this compound TFA salt and its derivatives relies on rigorous purification and characterization at each step to ensure the desired product is obtained with high purity.
Purification Techniques: High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification of PEGylated compounds. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the desired product from starting materials and by-products based on differences in polarity. Size-exclusion chromatography (SEC) can also be employed to separate molecules based on their hydrodynamic volume, which is useful for removing smaller impurities.
Characterization Techniques: A combination of spectroscopic and spectrometric methods is used to confirm the structure and purity of the synthetic intermediates and the final this compound TFA salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the presence of the characteristic functional groups and the PEG backbone. For example, in ¹H NMR, the maleimide protons typically appear as a singlet around 7.0 ppm, while the ethylene glycol protons of the PEG chain resonate in the region of 3.5-3.7 ppm. rsc.org The presence and integration of these signals confirm the structure of the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming that the desired modifications have occurred. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of PEG derivatives. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the amide and ester bonds formed during the synthesis.
The following tables provide representative data for the characterization of this compound and its precursors.
Table 1: Representative ¹H NMR Data for Mal-PEG4-NHBoc
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.0 | s | Maleimide protons |
| ~6.8 | t | NH (Boc) |
| ~3.6 | m | PEG chain protons (-OCH₂CH₂O-) |
| ~3.5 | t | -CH₂-N(maleimide) |
| ~3.3 | q | -CH₂-NH(Boc) |
| ~1.4 | s | Boc protons (-C(CH₃)₃) |
Table 2: Characterization Data for this compound TFA salt
| Property | Value |
| Molecular Formula | C₁₄H₂₄N₂O₆ (as free base) |
| Molecular Weight | 316.35 g/mol (as free base) |
| Purity (by HPLC) | Typically >95% |
| Appearance | White to off-white solid or oil |
Table 3: Common Analytical Techniques for this compound and Intermediates
| Technique | Purpose |
| Reversed-Phase HPLC | Purity assessment and purification |
| Size-Exclusion Chromatography | Removal of smaller or larger impurities |
| ¹H and ¹³C NMR | Structural elucidation and confirmation |
| Mass Spectrometry (ESI, MALDI) | Molecular weight determination |
Mechanistic Investigations of Conjugate Formation and Stability
In Vitro Reaction Profiling and Kinetic Studies
The conjugation reaction involving Mal-PEG4-amine is a two-step process where the maleimide (B117702) and amine groups react with their respective targets. The maleimide group undergoes a Michael addition reaction with a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide, to form a stable thioether bond. mdpi.com This reaction is highly efficient and proceeds rapidly under mild conditions. rsc.org The primary amine group can be conjugated to various functional groups, including carboxyl groups (often activated as N-hydroxysuccinimide esters) to form stable amide bonds. medchemexpress.com
Kinetic studies show that the maleimide-thiol reaction is significantly influenced by pH. The optimal pH range for this conjugation is between 6.5 and 7.5. rsc.org Below this range, the reaction rate decreases as the thiol group is protonated, reducing its nucleophilicity. Above this range, competing hydrolysis of the maleimide ring becomes more prominent. The reaction is generally conducted at room temperature to maintain the integrity of the biomolecules involved. rsc.org
Studies comparing different maleimide-containing linkers have provided insights into their reactivity. For instance, a study comparing a Mal-PEG4 derivative with novel piperazine-based maleimide linkers for binding to albumin showed that approximately 60% of the Mal-PEG4 complex was bound at the initial time point (t=0), increasing to about 90% after one hour of incubation. acs.orgnih.gov This indicates a rapid initial conjugation rate that slows as reactants are consumed.
Table 1: Optimal Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| pH | 6.5 - 7.5 | Balances thiol nucleophilicity with minimizing maleimide hydrolysis. rsc.org |
| Temperature | 4°C to 25°C (Room Temp) | Preserves the stability of most proteins while allowing for an efficient reaction rate. rsc.org |
| Reducing Agents | Must be absent | Prevents the reduction of disulfide bonds on the target biomolecule if specific cysteines are not the target. |
| Thiol Source | Cysteine residues | The primary target for maleimide reactions on proteins and peptides. mdpi.com |
Assessment of Conjugate Stability under Varied Biochemical Conditions
While the thioether bond formed from the maleimide-thiol reaction is generally considered stable, a significant concern is its potential for reversal via a retro-Michael reaction. rsc.org This deconjugation can occur in vivo, particularly in the presence of other thiol-containing molecules like albumin or glutathione (B108866) in plasma, leading to premature release of the conjugated payload and potential off-target effects. rsc.orgprolynxinc.comnih.gov
The stability of the maleimide-thiol adduct (a thiosuccinimide) is influenced by the local chemical environment and the structure of the maleimide N-substituent. One strategy to enhance stability is the hydrolysis of the succinimide (B58015) ring in the conjugate. The resulting ring-opened succinamic acid thioether (SATE) is significantly more stable and resistant to thiol exchange than the initial closed-ring thiosuccinimide thioether (SITE). prolynxinc.com However, for conventional N-alkyl maleimides, this hydrolysis is a slow process, with half-lives of over a week. prolynxinc.com
Kinetic studies have quantified the rates of hydrolysis and thiol exchange for maleimide conjugates. The presence of electron-withdrawing groups on the nitrogen atom of the maleimide can dramatically accelerate the rate of ring-opening hydrolysis, providing a pathway to purposefully stabilize the conjugate. For example, a conjugate with a positively charged N-aminoethyl group hydrolyzes approximately 500-750 times faster than typical N-alkyl maleimide conjugates. prolynxinc.com
Table 2: Kinetic Stability of Maleimide-Thiol Adducts (SITEs) at pH 7.4, 37°C
| N-Substituent on Maleimide | Combined Half-Life (Hydrolysis + Exchange) | Notes |
|---|---|---|
| N-ethyl | 200 hours | Represents a standard, simple N-alkyl maleimide. prolynxinc.com |
| N-propyl | 290 hours | Similar stability to other simple N-alkyl maleimides. prolynxinc.com |
| N-aminoethyl (protonated) | 0.4 hours | The positive charge provides a strong inductive effect, accelerating hydrolysis. prolynxinc.com |
This data illustrates how modifications to the N-substituent of the maleimide can drastically alter the stability profile of the resulting conjugate. prolynxinc.com
Influence of Linker Geometry and Flexibility on Reaction Efficiency
The PEG4 spacer in this compound TFA salt plays a critical role beyond simply connecting the two reactive ends. The geometry and flexibility imparted by the PEG linker can significantly influence the efficiency of the conjugation reaction. koreascience.kr The hydrophilic and flexible nature of PEG can increase the apparent hydrodynamic size of the molecule, improve water solubility, and reduce steric hindrance, thereby facilitating the interaction between the reactive groups and their targets on large biomolecules. koreascience.krmdpi.com
The length of the PEG spacer has been shown to be a critical parameter affecting conjugation efficiency, often measured by the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs). Studies have shown that there can be an optimal linker length for maximizing DAR. For instance, in a study conjugating a monomethyl auristatin D (MMAD) payload to trastuzumab, intermediate length PEG spacers (PEG6, PEG8, PEG12) resulted in higher drug loadings than a short PEG4 or a long PEG24 spacer. rsc.org This suggests a trade-off between the linker providing sufficient reach to access sterically hindered conjugation sites and the increased steric bulk of a very long linker hindering the reaction. rsc.org
Furthermore, the architecture of the PEG linker (e.g., linear vs. branched) can impact the properties of the final conjugate. Branched PEG structures can effectively shield a conjugated payload, which can be beneficial for therapeutic applications. americanpharmaceuticalreview.com While a linear PEG spacer, like in this compound, increases the distance between the antibody and payload, it may not be as effective at shielding as a branched conformation. americanpharmaceuticalreview.com
Table 3: Influence of PEG Spacer Length on Conjugation Efficiency (DAR)
| Linker | Average DAR | Biomolecule System |
|---|---|---|
| Maleimide-PEG4 -MMAD | 2.5 | Trastuzumab |
| Maleimide-PEG6 -MMAD | 5.0 | Trastuzumab |
| Maleimide-PEG8 -MMAD | 4.8 | Trastuzumab |
| Maleimide-PEG12 -MMAD | 3.7 | Trastuzumab |
Data adapted from a study on trastuzumab-MMAD conjugates, illustrating that PEG spacer length can have a significant, non-linear effect on the final drug loading. rsc.org
Comparative Analysis of Conjugation Efficiencies Across Different Biomolecular Substrates
When conjugating to large proteins like antibodies, the accessibility of cysteine residues is paramount. Some cysteines may be buried within the protein's tertiary structure or involved in structural disulfide bonds. Efficient conjugation often requires the prior reduction of interchain disulfide bonds to liberate reactive thiol groups. mdpi.com In contrast, conjugation to smaller, more flexible peptides can be more straightforward, assuming a free cysteine is present. epo.org
A comparative study of conjugation methods for VHHs (single-domain antibody fragments) showed that maleimide-thiol conjugation can result in a heterogeneous product mixture, with one to four PEG moieties attached per VHH. nih.gov This contrasts with more controlled methods like click chemistry, which can achieve a more defined one-to-one stoichiometry. nih.gov This highlights that while maleimide chemistry is efficient, it can lead to a lack of precise control over the number of linkers attached, especially when multiple reactive sites are available. nih.gov
Furthermore, the maleimide group can react non-specifically with other thiol-containing molecules. Studies have shown that maleimide-functionalized nanoparticles can react with albumin in blood plasma, which is present at high concentrations. nih.gov In one study, 4.15% of radiolabeled albumin was found to conjugate to liposomes containing maleimide groups when incubated in serum. nih.gov This non-specific binding is an important consideration for in vivo applications.
Table 4: Comparison of Conjugation Outcomes with Maleimide Linkers on Different Substrates
| Substrate | Key Findings | Stoichiometry/Efficiency | Reference |
|---|---|---|---|
| Albumin | Rapid binding kinetics; ~90% of a Mal-PEG4 complex bound after 1 hour. | High efficiency due to accessible thiols and high concentration in plasma. | acs.orgnih.gov |
| VHH Antibody Fragments | Resulted in a diverse mixture of products with 1-4 linkers per VHH. | Efficient but can be non-specific, leading to heterogeneity. | nih.gov |
| Bovine Serum Albumin (BSA) | Required a large molar excess of maleimide-polymer for acceptable conjugation. Efficiency significantly increased by pre-treating BSA to add more thiol groups. | Efficiency is highly dependent on the number of available and accessible thiol groups on the protein. | researchgate.net |
| Peptides | Successful conjugation to a peptide containing a single cysteine residue. | High efficiency and specificity when a single, accessible thiol is present. | epo.org |
Applications in Rational Design of Advanced Research Probes and Delivery Vehicles
Engineering of Antibody-Drug Conjugates (ADCs) and Related Immunoconjugates
In the field of targeted cancer therapy, ADCs represent a leading class of biopharmaceuticals. The efficacy and safety of an ADC are critically dependent on the properties of the linker connecting the cytotoxic payload to the monoclonal antibody. Mal-PEG4-amine TFA salt is frequently employed in this context to create stable and effective immunoconjugates.
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly influences its potency and therapeutic index. The use of site-specific conjugation techniques, often employing maleimide (B117702) chemistry, allows for precise control over the DAR, leading to the production of homogeneous ADCs. The maleimide group of this compound TFA salt reacts specifically with free thiol groups, which can be engineered into the antibody at specific sites through the introduction of cysteine residues. This site-directed conjugation strategy ensures that a defined number of drug molecules are attached to each antibody, resulting in a uniform ADC population.
| Feature | Impact of this compound Linker | Research Finding |
| DAR Control | Enables precise, site-specific conjugation via maleimide-thiol reaction. | Site-specific conjugation methods produce homogeneous ADCs with a defined DAR, improving manufacturability and characterization. |
| Homogeneity | The hydrophilic PEG4 spacer can reduce aggregation of the final ADC. | Homogeneous ADCs exhibit improved pharmacological properties compared to their heterogeneous counterparts. |
| Stability | Forms a stable thioether bond with cysteine residues on the antibody. | The stability of the maleimide linkage can be influenced by the conjugation site on the antibody, with partially accessible sites showing greater stability in plasma. |
This table provides a summary of the role of this compound linkers in ADC development based on established principles of bioconjugation chemistry.
| Conjugate | Linker | Key Preclinical Finding |
| Radiolabeled Trastuzumab | Short PEG8 | Faster blood clearance compared to non-PEGylated antibody, leading to high tumor-to-background ratio in immuno-PET imaging. nih.govrsc.orgresearchgate.netconsensus.app |
| General ADCs | Hydrophilic PEG | Can improve solubility, reduce aggregation, and potentially modulate pharmacokinetic properties. |
This table presents illustrative preclinical findings on the impact of short PEG linkers on the pharmacokinetics of antibody conjugates.
Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Molecular Degraders
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. The linker's properties, particularly its length and flexibility, are crucial for the successful formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the degradation of the target protein.
The PEG4 component of this compound TFA salt provides a flexible linker of a defined length, which is a key parameter in PROTAC design. The optimal linker length is highly dependent on the specific target protein and E3 ligase being recruited, as it must be long enough to span the distance between the two proteins without causing steric hindrance, yet not so long that it prevents the formation of a stable and productive ternary complex.
Research has shown that there is often an optimal linker length for maximal degradation activity. For example, a study on estrogen receptor-α (ERα) targeting PROTACs found that a 16-atom linker was significantly more potent than a 12-atom linker, despite similar binding affinities. nih.gov In another study focusing on Bruton's tyrosine kinase (BTK) degraders, PROTACs with linkers containing at least four PEG units exhibited better binding affinity compared to those with shorter linkers. nih.gov The PEG4 linker, with its 15-atom backbone (including the maleimide and amine nitrogens), falls within a range that has been shown to be effective for many PROTACs. Its flexibility allows for the necessary conformational adjustments to facilitate the formation of a stable ternary complex.
| Target Protein | E3 Ligase Ligand | Optimal Linker Length/Composition |
| Estrogen Receptor-α (ERα) | Not specified | A 16-atom PEG linker was more potent than a 12-atom linker. nih.gov |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | Linkers with ≥ 4 PEG units showed improved binding affinity. nih.gov |
| Cellular Retinoic Acid-Binding Protein (CRABP)-I/II | Not specified | Longer PEG linkers shifted selectivity towards CRABP-I, while shorter ones favored CRABP-II. nih.gov |
This table illustrates the importance of linker length in PROTAC efficacy based on published research findings.
The synthesis of a PROTAC using this compound TFA salt typically involves a stepwise approach. For instance, the amine end of the linker can be reacted with an activated carboxylic acid derivative of a ligand for an E3 ligase, such as pomalidomide (B1683931) for Cereblon (CRBN). This reaction forms a stable amide bond. Subsequently, the maleimide end of the resulting intermediate can be reacted with a thiol-containing ligand for the target protein of interest. This modular approach allows for the systematic variation of both the target ligand and the E3 ligase ligand, facilitating the rapid generation of libraries of PROTACs for optimization studies. The hydrophilic PEG4 spacer can also improve the aqueous solubility of the final PROTAC, which is often a challenge for these relatively large and complex molecules. precisepeg.com
Surface Functionalization of Nanomaterials and Biosensors
The bifunctional nature of this compound TFA salt makes it an excellent reagent for the surface modification of various materials, enabling the attachment of biomolecules for a wide range of applications, from targeted drug delivery to biosensing.
The maleimide group can be used to immobilize thiol-containing molecules, such as cysteine-containing peptides or antibodies, onto a surface that has been pre-functionalized with the amine end of the linker. Conversely, the amine group can be used to attach the linker to surfaces containing activated carboxylic acids or other amine-reactive groups, presenting the maleimide group for subsequent bioconjugation.
For example, in the development of biosensors, gold nanoparticles can be functionalized with thiol-containing molecules, and this compound TFA salt can be used to introduce amine groups onto the surface for further modification or to link the nanoparticles to a solid support. Similarly, the surfaces of magnetic nanoparticles can be modified with amine-functionalized PEGs for applications such as cell isolation. nih.gov In the field of tissue engineering, maleimide-functionalized hydrogels have been shown to be effective for the encapsulation and in-situ delivery of cells and bioactive molecules. nih.gov The PEG4 spacer in these applications serves to extend the attached biomolecule away from the surface, reducing steric hindrance and improving its accessibility for interaction with its target.
| Application | Material/Surface | Role of this compound TFA salt |
| Biosensors | Gold Nanoparticles | Can be used to introduce amine or maleimide functionalities for the immobilization of capture probes. |
| Cell Isolation | Magnetic Nanoparticles | Amine-functionalized PEGs can be used to coat the nanoparticles for subsequent antibody conjugation. nih.gov |
| Tissue Engineering | Hydrogels | Maleimide-functionalized dextran (B179266) can be used to create bioactive hydrogels for cell encapsulation and delivery of therapeutic molecules. mdpi.com |
| GMR Biosensors | SiO2 Surface | Amine-terminated linkers can be used to functionalize the surface for antibody and DNA immobilization. nih.gov |
This table provides examples of how the functional groups of this compound TFA salt can be utilized for the surface modification of various materials in biomedical applications.
Covalent Attachment to Polymeric Nanoparticles and Liposomes
The surface functionalization of nanoparticles and liposomes is critical for their application in targeted drug delivery and imaging. This compound TFA salt serves as a key linker for attaching targeting ligands, such as antibodies or peptides, to the surface of these delivery vehicles. The process typically involves a two-step conjugation. First, the amine group of the linker is reacted with an activated carboxyl group on the surface of the nanoparticle or a lipid component of the liposome (B1194612). Subsequently, the maleimide-terminated PEG chain is exposed on the surface, ready to react with thiol-containing targeting moieties. This approach has been utilized in the development of drug delivery systems where the PEG linker enhances solubility and stability. axispharm.com
Recent studies have highlighted the use of maleimide-functionalized lipids, such as DSPE-Mal (Distearoyl phosphatidylethanolamine-maleimide), in the preparation of liposomes. These maleimide-functionalized liposomes have demonstrated enhanced uptake by tumor cells and prolonged retention within tumor tissues, leading to improved antitumor efficacy of encapsulated drugs like doxorubicin. nih.gov This enhanced performance is attributed to the covalent reaction of the maleimide groups on the liposome surface with thiol groups present on cell surface proteins. nih.gov
| Delivery Vehicle | Functionalization Strategy | Potential Advantage |
| Polymeric Nanoparticles | Two-step conjugation: Amine reaction with surface carboxyls, followed by maleimide reaction with thiol-containing ligands. | Targeted delivery, enhanced stability. |
| Liposomes | Incorporation of maleimide-functionalized lipids (e.g., DSPE-Mal) during formulation. | Increased cellular uptake, prolonged tumor retention. |
Bioconjugation for Biosensing and Diagnostic Assay Development
In the realm of biosensors and diagnostics, the specific and stable immobilization of bioreceptors (e.g., antibodies, enzymes) onto a sensor surface is paramount for sensitivity and reliability. This compound TFA salt facilitates this by enabling controlled covalent attachment. For instance, a sensor surface can be modified to present thiol groups, which can then specifically react with the maleimide end of the linker. The amine end can then be used to immobilize a protein of interest.
While direct covalent attachment methods are common, challenges such as the hydrolysis of reactive surface groups like maleimides can affect the reproducibility of sensor functionalization. nih.gov However, the use of heterobifunctional linkers like this compound TFA salt in solution-phase pre-conjugation steps before surface immobilization can offer better control over the orientation and density of the immobilized biomolecules. This precise control is crucial for developing high-performance diagnostic assays. creativepegworks.com
Site-Specific Labeling and Functionalization of Peptides and Proteins
The ability to selectively modify peptides and proteins at specific sites is essential for studying their function, tracking their localization, and creating novel therapeutic agents. This compound TFA salt provides a chemical handle for such modifications, primarily targeting cysteine residues.
Targeted Modification of Cysteine and Lysine (B10760008) Residues
Cysteine residues, due to the unique reactivity of their thiol groups, are the primary targets for maleimide-based conjugation. nih.gov The reaction is highly specific and efficient at physiological pH, allowing for the precise labeling of proteins. creativepegworks.com This strategy is often employed after site-directed mutagenesis has been used to introduce a cysteine residue at a specific location on a protein that naturally lacks accessible cysteines. nih.gov This ensures that the PEG linker and any attached cargo are positioned at a predetermined site, minimizing disruption of the protein's biological activity. nih.gov
The modification of lysine residues using this compound TFA salt is less direct. The primary amine of the linker would not react with the primary amine of a lysine side chain. However, this linker can be used in multi-step processes. For example, the amine group of this compound TFA salt can be reacted with a molecule containing an N-hydroxysuccinimide (NHS) ester, which is reactive towards the amine group of lysine. polysciences.com This creates a new conjugate that can then be used for further modifications via its maleimide group. Site-selective modification of the numerous lysine residues on a protein surface remains a significant challenge, though methods are being developed that exploit differences in the local microenvironment and pKa of individual lysine residues to achieve selectivity. nih.govrsc.org
Development of Fluorescent and Affinity Probes
This compound TFA salt is instrumental in the synthesis of custom fluorescent and affinity probes. A fluorescent dye containing a carboxylic acid or NHS ester can be coupled to the amine end of the linker. The resulting maleimide-functionalized fluorescent probe can then be used to specifically label cysteine-containing proteins, enabling their visualization in live cells or tissues. nih.govresearchgate.net This approach allows for the creation of a wide array of probes with different spectral properties.
Similarly, an affinity ligand (e.g., biotin) can be attached to the amine terminus of the linker. The resulting maleimide-functionalized affinity probe can then be used to selectively tag and subsequently isolate or detect its binding partners. The PEG4 spacer in these probes is beneficial as it extends the affinity ligand or fluorophore away from the protein surface, reducing the potential for steric hindrance and improving accessibility for detection reagents like streptavidin (in the case of biotin).
Integration into Hydrogel and Biomaterial Scaffolds for Tissue Engineering Research
Hydrogels are water-swollen polymer networks that are widely used as scaffolds in tissue engineering to mimic the natural extracellular matrix (ECM). nih.gov The ability to functionalize these hydrogels with bioactive molecules is key to promoting cell adhesion, growth, and differentiation.
Modulating Material Properties Through PEGylation
PEG-based hydrogels are a popular choice for tissue engineering scaffolds due to their biocompatibility and tunable mechanical properties. nih.gov The incorporation of maleimide-functionalized PEG macromers (e.g., 4-arm PEG-maleimide) allows for the formation of hydrogels through Michael-type addition reactions with thiol-containing crosslinkers. nih.govnih.gov This crosslinking chemistry is highly efficient, proceeds rapidly under physiological conditions, and avoids the use of potentially cytotoxic initiators, making it suitable for encapsulating cells. nih.gov
Immobilization of Bioactive Molecules within Hydrogel Matrices
The rational design of advanced research probes and delivery vehicles frequently involves the stable incorporation of bioactive molecules into hydrogel matrices. This compound TFA salt serves as a critical heterobifunctional linker in this process, enabling the covalent tethering of delicate biomolecules such as peptides, proteins, and growth factors to the hydrogel network. This immobilization can enhance the local concentration of the bioactive species, prolong their activity, and provide spatiotemporal control over their presentation to cells.
The unique structure of this compound TFA salt, featuring a terminal amine group and a maleimide group separated by a flexible polyethylene (B3416737) glycol (PEG) spacer, allows for a versatile, two-step immobilization strategy. This approach is particularly useful for modifying hydrogels that possess available carboxyl groups on their polymer backbone, such as those derived from hyaluronic acid, alginate, or gelatin.
The first step involves the covalent attachment of the this compound linker to the hydrogel matrix. This is typically achieved through carbodiimide (B86325) chemistry, where the primary amine of the linker forms a stable amide bond with a carboxyl group on the hydrogel polymer. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) are commonly used to activate the carboxyl groups, making them susceptible to nucleophilic attack by the amine.
Once the hydrogel is functionalized with the linker, it presents reactive maleimide groups. The second step involves the immobilization of the bioactive molecule of interest. This is accomplished through the highly specific Michael addition reaction between the maleimide group on the hydrogel-linker construct and a free thiol (sulfhydryl) group on the bioactive molecule. Many proteins and peptides contain cysteine residues, which provide a natural source of thiol groups for this conjugation.
A key advantage of this method is its mild reaction conditions, which are crucial for preserving the bioactivity of the immobilized molecule. The PEG4 spacer also plays a significant role by providing a flexible tether that extends the bioactive molecule away from the hydrogel backbone, thereby reducing steric hindrance and improving its accessibility to cellular receptors.
Detailed Research Findings
Research in the field has demonstrated the successful application of this two-step immobilization strategy for creating bioactive hydrogels. For instance, studies on hyaluronic acid (HA) and gelatin-based hydrogels have shown that they can be effectively functionalized with amine-containing maleimide linkers.
In a representative study, hyaluronic acid was first dissolved in a buffer solution, and its carboxyl groups were activated using EDC and NHS. Subsequently, an amino-maleimide linker was added to the solution, allowing the formation of amide bonds between the HA backbone and the linker. The resulting maleimide-functionalized hyaluronic acid (HA-Mal) was then purified to remove unreacted reagents. The degree of maleimide functionalization could be controlled by adjusting the molar ratios of the reactants.
Following the functionalization of the hydrogel precursor, a thiol-containing peptide, such as the cell-adhesion motif Arginine-Glycine-Aspartic acid (RGD), was introduced. The maleimide groups on the HA-Mal readily reacted with the cysteine residue of the RGD peptide, resulting in its covalent immobilization within the hydrogel network upon crosslinking.
The table below summarizes the typical reactants and conditions for the functionalization of a carboxylated hydrogel and subsequent peptide immobilization, based on established research protocols.
| Step | Reactants | Key Reagents | Reaction Conditions | Outcome |
| 1. Hydrogel Functionalization | Hyaluronic Acid (HA), 1-(2-Aminoethyl) maleimide | EDC, NHS | Aqueous buffer (e.g., MES), pH 4.5-6.0, Room temperature | Covalent attachment of maleimide groups to the HA backbone (HA-Mal). |
| 2. Bioactive Molecule Immobilization | HA-Mal, Cysteine-containing peptide (e.g., GRGDSPC) | - | Aqueous buffer (e.g., PBS), pH 7.0-7.4, Room temperature | Covalent tethering of the peptide to the HA-Mal via a stable thioether bond. |
Further characterization of such bioactive hydrogels has confirmed the successful immobilization of the peptides and demonstrated their retained biological activity. For example, cell culture studies have shown that hydrogels functionalized with RGD peptides via this method promote cell adhesion and spreading, which is not observed in non-functionalized hydrogels.
The efficiency of both the functionalization and the subsequent immobilization steps can be quantified using various analytical techniques. For example, ¹H NMR spectroscopy can be used to confirm the presence of maleimide groups on the polymer backbone after the first step. The concentration of immobilized peptide can be determined by measuring the decrease in free thiol groups in the reaction solution or by using labeled peptides.
The following table presents illustrative data on the characterization of a maleimide-functionalized hyaluronic acid hydrogel and the subsequent immobilization of a model peptide.
| Parameter | Method | Result | Interpretation |
| Degree of Maleimide Substitution | ¹H NMR Spectroscopy | Appearance of a characteristic peak for maleimide protons (~6.8 ppm). | Successful covalent attachment of the maleimide linker to the hyaluronic acid backbone. |
| Quantification of Immobilized Peptide | Thiol Assay (e.g., Ellman's Reagent) | A significant decrease in the concentration of free thiols in the peptide solution after reaction with the maleimide-functionalized hydrogel. | Efficient covalent immobilization of the thiol-containing peptide onto the hydrogel. |
| Cell Adhesion | In vitro Cell Culture and Microscopy | Increased cell spreading and attachment on hydrogels functionalized with RGD peptide compared to control hydrogels. | The immobilized RGD peptide is accessible to cells and retains its biological activity. |
Analytical and Biophysical Characterization of Mal Peg4 Amine Tfa Salt Conjugates
Spectroscopic Methods for Conjugate Confirmation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for the characterization of PEGylated conjugates. nih.gov It can be used to confirm the successful conjugation by identifying the signals corresponding to the maleimide-thiol linkage. For instance, in a study monitoring the reaction of a maleimide-functionalized PEG with glutathione (B108866), the disappearance of the characteristic maleimide (B117702) proton resonance at approximately 6.88 ppm and the appearance of new resonances corresponding to the succinimide (B58015) ring protons confirm the formation of the thioether bond. researchgate.net
The ¹H NMR spectrum of a Mal-PEG4-amine conjugate would be expected to show characteristic peaks for the polyethylene (B3416737) glycol (PEG) backbone, typically around 3.5-3.8 ppm. nih.gov The presence of signals from both the biomolecule and the PEG linker in the same spectrum is a primary indication of successful conjugation.
Illustrative ¹H NMR Resonances for a Maleimide-PEG Conjugate:
| Functional Group | Approximate Chemical Shift (ppm) | Observation Post-Conjugation |
| Maleimide Protons | ~6.8 | Disappears |
| PEG Methylene Protons (-CH₂CH₂O-) | ~3.6 | Present |
| Succinimide Ring Protons | ~2.5 - 4.5 | Appears |
| Biomolecule Protons | Various | Present |
Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the conjugate.
Mass Spectrometry (MS): Mass spectrometry is indispensable for determining the molecular weight of the conjugate and, consequently, the degree of PEGylation. rsc.org Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. acs.org
The mass spectrum of a successful conjugate will show a mass increase corresponding to the mass of the this compound linker (molecular weight of the free linker is approximately 429.4 g/mol , the TFA salt adds to this) for each molecule attached. For heterogeneous conjugations, MS can reveal the distribution of species with different numbers of attached linkers. rsc.org LC-MS/MS can further be employed for peptide mapping to identify the specific amino acid residues, typically cysteines, that have been modified. rsc.org
Chromatographic Techniques for Purity and Homogeneity Assessment (e.g., HPLC, SEC)
Chromatographic methods are essential for separating the desired conjugate from unreacted starting materials and for assessing its purity and homogeneity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of bioconjugates. The retention time of a peptide or protein is influenced by its hydrophobicity. nih.govnih.gov The addition of the hydrophilic PEG chain of the this compound linker will typically lead to a decrease in retention time compared to the unconjugated biomolecule. By comparing the chromatograms of the starting material, the linker, and the reaction mixture, one can monitor the progress of the conjugation reaction and assess the purity of the final product.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. nih.gov The covalent attachment of the this compound linker increases the size of the biomolecule, leading to an earlier elution from the SEC column. chromatographyonline.com This technique is particularly useful for separating the larger conjugate from smaller, unreacted biomolecules and excess linker. SEC can also be used to detect and quantify aggregates, which are high-molecular-weight species that can form during the conjugation or storage process. chromatographyonline.com
Illustrative SEC Elution Profile:
| Species | Expected Elution |
| Aggregates | Earliest |
| This compound Conjugate | Intermediate |
| Unconjugated Biomolecule | Later |
| Free this compound Linker | Latest |
Biophysical Techniques for Investigating Molecular Interactions and Conformational Changes
Beyond confirming the structure and purity, biophysical techniques are employed to ensure that the conjugation process has not adversely affected the biological function of the biomolecule.
Surface Plasmon Resonance (SPR) for Binding Affinity Studies
Surface Plasmon Resonance (SPR) is a label-free technique used to quantitatively measure the binding affinity between a ligand and an analyte in real-time. springernature.comnih.gov In the context of this compound conjugates, SPR is crucial for determining if the modification has altered the binding characteristics of the biomolecule to its target.
In a typical SPR experiment, the target molecule is immobilized on a sensor chip, and the conjugate is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte. springernature.com By analyzing the association and dissociation phases of the interaction, key kinetic parameters can be determined.
Key Kinetic and Affinity Parameters Determined by SPR:
| Parameter | Description |
| ka (Association rate constant) | The rate at which the conjugate binds to its target. |
| kd (Dissociation rate constant) | The rate at which the conjugate-target complex dissociates. |
| KD (Equilibrium dissociation constant) | The ratio of kd/ka, indicating the affinity of the interaction (a lower KD signifies a higher affinity). |
Studies have shown that even weak small molecule targeting ligands can significantly enhance the target-specific avidity of nanoparticles through multivalent interactions, a principle that can be investigated for multivalent conjugates using SPR. broadinstitute.orgnih.gov
Assays for Assessing Conjugate Stability and Integrity
The stability of the thioether bond formed between the maleimide and a thiol group is a critical aspect of this compound conjugates. The succinimide ring is susceptible to two main degradation pathways: retro-Michael addition, which leads to deconjugation, and hydrolysis of the succinimide ring, which can stabilize the conjugate. frontiersin.orgacs.org
Stability Assays: The stability of the conjugate is often assessed by incubating it under relevant physiological conditions (e.g., in plasma or a buffer containing a competing thiol like glutathione) and monitoring its integrity over time using HPLC or MS. frontiersin.orgnih.gov
Research has shown that the stability of the maleimide-thiol adduct can be influenced by the local microenvironment on the protein and the N-substituent on the maleimide. ucl.ac.uk Hydrolysis of the succinimide ring results in a ring-opened product that is more resistant to retro-Michael reaction. frontiersin.orgprolynxinc.com The rate of this stabilizing hydrolysis can be accelerated by electron-withdrawing N-substituents. acs.org
Illustrative Stability of Maleimide-Thiol Adducts:
| Condition | Observation | Reference |
| Incubation in PBS | Good stability with <5% deconjugation over 7 days at 37°C. | frontiersin.org |
| Incubation with 1 mM GSH | Increased deconjugation, with approximately 70% of the conjugate remaining after 7 days at 37°C. | frontiersin.org |
| Post-conjugation hydrolysis | Hydrolysis of the succinimide ring leads to a more stable conjugate, resistant to thiol exchange. | acs.org |
Computational and Theoretical Approaches in Linker Design and Conjugate Prediction
Molecular Dynamics Simulations of PEGylated Systems
Molecular dynamics (MD) simulations have become an indispensable tool for understanding the structure and dynamics of PEGylated molecules at a near-atomic scale. dntb.gov.uanih.govnih.gov These simulations model the physical movements of atoms and molecules over time, providing a detailed view of how the attachment of a PEG linker, such as the PEG4 chain in Mal-PEG4-amine, affects a protein's conformational landscape and its interactions with the surrounding environment. dntb.gov.uanih.gov
Key insights derived from MD simulations of PEGylated systems include:
Conformational Dynamics: Simulations reveal how the flexible PEG chain moves and what conformations it preferentially adopts. This is crucial for understanding its influence on the hydrodynamic radius of the protein, which in turn affects its circulation half-life. nih.gov
Surface Shielding: MD studies can quantify the extent to which the PEG chain sterically shields the protein surface. nih.gov This shielding effect is fundamental to PEGylation's ability to reduce immunogenicity and protect the protein from proteolytic degradation.
Interaction with Other Molecules: Advanced simulations can model the interaction of PEGylated proteins with other entities like cell membranes, receptors, or other proteins, helping to predict how PEGylation will alter biological activity and interactions. nih.govacs.org For instance, simulations have shown that PEGylation can either increase or decrease protein adsorption onto a liposome (B1194612) surface, depending on the specific hydrophobic and hydrogen-bonding interactions. acs.org
| Parameter/Aspect Studied | Typical Findings from MD Simulations | Relevance to this compound Linkers |
|---|---|---|
| PEG Conformation | Can exist in extended ('dumbbell') or compact ('shroud') states, interacting with hydrophobic protein residues. researchgate.netnih.gov | Predicts how the short PEG4 chain will orient itself on the target protein surface. |
| Hydrodynamic Radius (Rg) | PEGylation generally increases the effective size of the protein in solution. | Helps in estimating the impact of the linker on the conjugate's pharmacokinetic profile. |
| Solvent Accessible Surface Area (SASA) | The PEG chain reduces the protein's SASA, effectively masking epitopes and cleavage sites. nih.gov | Quantifies the degree of surface shielding provided by the linker, which can reduce immunogenicity. |
| Protein Flexibility | The attachment of a PEG linker can alter the flexibility of certain protein domains, potentially impacting function. | Assesses whether conjugation via the this compound linker might inadvertently affect the protein's active site or dynamic regions. |
In Silico Modeling of Linker-Protein Interactions and Steric Hindrance
Before a stable bioconjugate can be formed, the reactive moieties of the linker must efficiently interact with their target sites on the protein. For this compound, this involves the specific reaction of the maleimide (B117702) group with a thiol on a cysteine residue. creative-biolabs.com In silico modeling provides a powerful means to predict the feasibility and outcome of this conjugation reaction.
Computational models can analyze a protein's three-dimensional structure to identify accessible cysteine residues. By calculating the solvent-accessible surface area (SASA) and local protein dynamics, these models can predict which thiols are sterically available to react with the maleimide group of the linker. This is critical for site-specific conjugation, ensuring that the linker attaches to the desired location without disrupting the protein's structure or function. researchgate.net
Once conjugated, the PEG4-amine portion of the linker can exert significant steric hindrance, which is a primary mechanism by which PEGylation achieves its therapeutic benefits. nih.gov Computational approaches can model this effect by:
Mapping Interaction Surfaces: Simulating the conjugated protein to see how the linker physically obstructs protein-protein interaction sites or the entrance to an enzyme's active site. nih.govacs.org
Docking Studies: Performing molecular docking simulations to predict whether the binding of other molecules (e.g., substrates, antibodies, or degrading enzymes) is inhibited by the presence of the PEG linker.
Mechanism of Reaction: The thiol-maleimide Michael addition reaction is well-suited for computational investigation. researchgate.netrsc.org Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the reaction pathway, calculate activation energies, and understand how factors like pH and local amino acid environment influence reaction kinetics. rsc.org This helps in optimizing reaction conditions for efficient conjugation.
| Computational Method | Application in Bioconjugation Modeling | Specific Insight for this compound |
|---|---|---|
| Molecular Docking | Predicts the binding orientation of the linker to the protein before conjugation and assesses steric hindrance post-conjugation. | Helps identify the most favorable cysteine residues for conjugation and predicts potential interference with the protein's biological function. |
| SASA Calculation | Identifies surface-exposed cysteine residues that are accessible for reaction with the maleimide group. | Provides a first-pass filter to select viable conjugation sites on a target protein. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulates the electronic-level details of the thiol-maleimide reaction to understand its mechanism and kinetics. mdpi.comusc.edu | Optimizes reaction conditions (e.g., pH, solvent) for maximal conjugation efficiency and minimizes side reactions. rsc.org |
| Steered MD (SMD) | Calculates the force required to pull a ligand away from a protein, quantifying binding strength. | Can be used to assess how the PEG linker sterically hinders the unbinding of a natural ligand from the protein's active site. |
Predictive Algorithms for Optimizing Conjugation Efficiency and Stability
The ultimate goal of bioconjugation is to create a stable and effective molecule. Predictive algorithms, often leveraging machine learning (ML) and statistical modeling, are being developed to forecast the outcome of a conjugation strategy, thereby reducing the need for extensive trial-and-error experimentation. nih.govnih.gov
These algorithms can integrate a wide range of descriptors to make their predictions:
Sequence- and Structure-Based Features: Algorithms analyze the protein's amino acid sequence and 3D structure to predict reactive hotspots and potential sites of instability. peerj.comembopress.org
Linker Properties: The physicochemical properties of the linker, such as its length, flexibility, and hydrophilicity, are used as inputs. For this compound, this includes the reactivity of the maleimide and the properties of the PEG4 chain.
Reaction Conditions: Parameters like pH, temperature, and solvent can be included in models to predict their impact on conjugation efficiency and the stability of the final product. rsc.org
Key applications of these predictive algorithms include:
Conjugation Efficiency: Algorithms can predict the likelihood of a successful reaction between a specific cysteine residue and the maleimide linker, creating a "reactivity map" of the protein surface. nih.gov
Conjugate Stability: The stability of the resulting thioether bond is critical. While generally stable, the succinimide (B58015) ring formed after conjugation can undergo hydrolysis, and the entire linkage can be susceptible to retro-Michael reactions, leading to deconjugation. chemrxiv.orgresearchgate.net ML models can be trained on experimental data to predict the stability of the conjugate in different biological environments, such as human plasma. nih.govnih.gov
Pharmacokinetic Prediction: By analyzing data from known PEGylated therapeutics, multivariate regression models can predict the impact of a given linker on the conjugate's half-life, clearance, and volume of distribution. nih.gov This allows for the in silico screening of different linkers to find the one that best achieves the desired pharmacokinetic profile. nih.gov
| Algorithm Type | Prediction Target | Example Application |
|---|---|---|
| Machine Learning (e.g., Random Forest, SVM) | Stability of the conjugate in plasma; protein-protein interactions. nih.govnih.govarxiv.org | Predicting if a this compound conjugate will be stable enough for its intended therapeutic application. nih.gov |
| Multivariate Linear Regression | Pharmacokinetic parameters (half-life, clearance). nih.gov | Estimating the in vivo half-life extension provided by the this compound linker. nih.gov |
| Graph Neural Networks | Molecular properties and stability based on chemical structure. nih.gov | Predicting the plasma stability of the final bioconjugate based on its complete chemical graph. nih.gov |
| Community/Network Analysis | Protein function prediction based on interaction networks. researchgate.net | Assessing the likelihood that conjugation at a specific site will disrupt the protein's function within a larger biological network. |
Future Perspectives and Innovations in Heterobifunctional Linker Chemistry
Development of Novel Orthogonal Chemistries for Multi-component Assembly
The maleimide (B117702) and amine functionalities of linkers like Mal-PEG4-amine provide a robust foundation for bioconjugation. broadpharm.com However, the future of complex therapeutics and diagnostic agents lies in the assembly of multiple components, which requires an expanded toolkit of mutually compatible, or "orthogonal," chemical reactions. The goal is to perform sequential conjugations without unintended cross-reactivity.
Researchers are developing novel heterobifunctional linkers that incorporate additional bioorthogonal reactive groups. For instance, a single linker might contain an oxyamine for reaction with aldehydes (oxime ligation), a strained alkyne for copper-free click chemistry with azides (SPAAC), and a maleimide for reaction with thiols. acs.org This allows for the precise, stepwise assembly of three or more different molecules—such as a targeting protein, a therapeutic payload, and an imaging agent—onto a single scaffold.
Another strategy involves enzymatic approaches. Sortase-mediated ligation, for example, recognizes a specific peptide motif (LPXTG) and can be used to attach molecules with high precision. nih.govacs.orgnih.gov A linker could be designed with a maleimide on one end and a sortase recognition sequence on the other, enabling the conjugation of a thiol-containing molecule via traditional chemistry and a protein of interest via an enzymatic reaction. This combination of chemical and enzymatic methods expands the possibilities for creating highly defined, multi-component systems. nih.gov
Engineering of Environmentally Responsive or Cleavable Linkers
While this compound is a non-cleavable linker, creating a stable, permanent bond, there is a significant push towards developing "smart" linkers that release their payload only under specific physiological conditions. axispharm.comsymeres.com This is particularly crucial in targeted therapies like ADCs, where premature drug release can cause off-target toxicity. symeres.comrsc.org
Innovations in this area focus on incorporating chemical triggers that respond to the unique microenvironment of target tissues, such as tumors. axispharm.com These triggers include:
pH-Sensitive Linkers : These linkers, often containing groups like hydrazones, are stable at the neutral pH of blood but are designed to hydrolyze and release their cargo in the acidic environment of endosomes and lysosomes (pH 4.5–6.5) within cancer cells. axispharm.comnih.govcreativebiolabs.net
Redox-Responsive Linkers : Disulfide bonds can be engineered into a linker, remaining stable in the bloodstream but being readily cleaved in the highly reducing environment inside a cell, where the concentration of glutathione (B108866) is significantly higher. nih.gov
Enzyme-Cleavable Linkers : Peptide sequences that are substrates for specific enzymes, like cathepsin B (which is overexpressed in many tumor cells), can be included in the linker. nih.govbiochempeg.com The linker is cleaved only when the conjugate is internalized by the target cell, releasing the active drug. nih.gov
Hypoxia-Activated Linkers : Some advanced linkers contain moieties like azobenzene, which are cleaved under the low-oxygen (hypoxic) conditions characteristic of solid tumors. researchgate.netrsc.org This offers another layer of tumor-specific targeting. researchgate.net
These cleavable strategies can be integrated into PEGylated heterobifunctional structures to combine the benefits of targeted release with the favorable solubility and pharmacokinetic properties conferred by the PEG spacer. technologynetworks.com
Integration with Advanced Synthetic Biology and Bioengineering Platforms
The effectiveness of heterobifunctional linkers is greatly enhanced when paired with advanced bioengineering techniques that allow for precise control over the conjugation site on a biomolecule. Traditional methods often target naturally occurring amino acids like lysine (B10760008) or cysteine, but this can lead to heterogeneous products if multiple reactive sites are available. nih.govacs.org
Synthetic biology offers powerful solutions to this challenge:
Site-Specific Incorporation of Unnatural Amino Acids (UAA) : Genetic code expansion allows for the incorporation of UAAs with unique chemical handles—such as azides, alkynes, or ketones—at specific positions within a protein's sequence. acs.org A linker like this compound, or a derivative containing a complementary bioorthogonal group, can then be directed to this single, uniquely reactive site, ensuring the production of a homogeneous bioconjugate. nih.gov
Enzymatic Ligation : As mentioned, enzymes like sortase A can be used to install linkers at a specific peptide tag engineered into a protein. nih.govacs.org This method offers high specificity under physiological conditions and avoids harsh chemical reagents. nih.gov
By combining precisely engineered proteins with versatile heterobifunctional linkers, researchers can construct complex architectures with unparalleled control over stoichiometry and spatial orientation, which is critical for optimizing the function of therapeutic and diagnostic conjugates. nih.govcreative-biolabs.com
Expanding Applications in Targeted Delivery Beyond Current Modalities
The primary application for linkers like this compound has been in the development of ADCs for cancer therapy. axispharm.combiochempeg.comcreative-biolabs.com However, the principles of using heterobifunctional PEG linkers are being extended to new and emerging therapeutic areas, including gene and cell therapy.
Gene Therapy : PEGylated linkers are being incorporated into lipid nanoparticle (LNP) formulations for the delivery of nucleic acid-based drugs like siRNA and mRNA. biochempeg.comtechnologynetworks.commolecularcloud.org The PEG component helps to shield the nanoparticles from the immune system, prolonging their circulation time. creative-biolabs.commolecularcloud.org A functional end-group on the linker can be used to attach targeting ligands (e.g., antibodies or peptides) to the surface of the LNP, directing the genetic payload to specific cell types.
Cell Therapy Research : In fields like CAR-T cell therapy, heterobifunctional linkers can be used to modify the surface of immune cells. For example, a linker could be used to attach a targeting moiety that helps the engineered T-cell home to the tumor environment or to attach a regulatory molecule that modulates its activity. This "cell-surface engineering" opens up new possibilities for enhancing the safety and efficacy of cell-based treatments.
These expanding applications demonstrate the versatility of the heterobifunctional linker platform in addressing complex delivery challenges across a wide range of therapeutic modalities.
Advancements in Scalable Synthesis and Characterization for Research Translation
For any promising linker technology to move from the laboratory to clinical and commercial use, it must be possible to produce it reliably at a large scale and to characterize it thoroughly. Significant progress has been made in developing efficient and scalable synthetic routes for heterobifunctional PEG linkers. nih.govnih.govmdpi.com Methodologies that start from inexpensive materials and involve sequential, high-yield reactions are crucial for making these reagents widely accessible. nih.govnih.gov The focus is on creating monodisperse PEGs—those with a precise, single molecular weight—as this reduces the heterogeneity of the final bioconjugate, a critical factor for regulatory approval. molecularcloud.orgenovatia.combroadpharm.com
The characterization of these linkers and their final conjugates is equally important. A suite of analytical techniques is employed to ensure quality and consistency:
High-Performance Liquid Chromatography (HPLC) : Used to separate and quantify the linker and the final conjugate, assessing purity. nih.gov
Mass Spectrometry (MS) : Techniques like MALDI-TOF and ESI-MS are essential for confirming the precise molecular weight of monodisperse PEG linkers and determining the drug-to-antibody ratio (DAR) in ADCs. enovatia.comnih.govchempep.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural confirmation of the linker molecule, ensuring that all components, including the functional end-groups, are correctly in place. nih.govchempep.com
Robust synthesis and characterization are indispensable for the translation of novel linker technologies, providing the quality assurance needed for preclinical and clinical development. enovatia.com
Q & A
Basic: What are the functional roles of the maleimide, PEG4, amine, and TFA components in Mal-PEG4-amine TFA salt?
Methodological Answer:
- Maleimide : Reacts selectively with thiol (-SH) groups under mild conditions (pH 6.5–7.5) to form stable thioether bonds. Use reducing agents (e.g., TCEP) to prevent thiol oxidation during conjugation .
- PEG4 : Enhances water solubility and reduces steric hindrance. Optimize PEG length for balance between solubility and molecular bulk in bioconjugation assays .
- Amine (-NH2) : Reacts with carboxyl groups (via EDC/NHS coupling) or activated esters. Pre-activate carboxylated biomolecules at pH 4.5–5.5 for efficient amide bond formation .
- TFA Salt : Stabilizes the amine group during synthesis. Remove residual TFA via ion exchange (e.g., HCl or acetate conversion) for cell-based assays to avoid cytotoxicity .
Basic: How should this compound TFA salt be purified after synthesis?
Methodological Answer:
- Reverse-Phase HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Monitor at 220 nm for peptide bonds and 260 nm for maleimide .
- Lyophilization : Freeze-dry the purified product and store at -20°C under inert gas (argon) to prevent moisture absorption and maleimide hydrolysis .
- TFA Removal : Post-purification, dialyze against 0.1 M HCl or acetic acid (MWCO 500–1,000 Da) to replace TFA counterions. Validate via Karl Fischer (KF) titration for residual TFA (<1%) .
Advanced: How can residual TFA interfere with biological assays, and how is this mitigated?
Methodological Answer:
- Interference Mechanisms : TFA alters pH in cell media, inhibits enzyme activity, and causes false positives in fluorescence assays .
- Mitigation Steps :
- Ion Exchange : Resuspend the compound in 0.1 M ammonium acetate (pH 5.0) and purify via size-exclusion chromatography .
- Analytical Validation : Quantify residual TFA using ion-pair LC-MS with mass-labeled internal standards (e.g., ¹³C-TFA) to avoid matrix effects .
- Alternative Salts : Request acetate or HCl salt forms during synthesis to bypass TFA exposure .
Advanced: What analytical challenges arise in quantifying residual TFA, and how are they resolved?
Methodological Answer:
- Challenges : Low retention in RP-HPLC due to high polarity; matrix interference in environmental/biofluids .
- Solutions :
- Ion Chromatography : Use an AS11-HC column with NaOH eluent and suppressed conductivity detection (LOD: 0.1 ng/L) .
- Mass-Labeled Standards : Spike samples with ¹³C-TFA to correct for recovery variations (e.g., 80–120% in serum vs. 60–90% in soil) .
- Sample Pretreatment : Acidify samples to pH 2.0 with HCl to dissociate TFA-matrix complexes, followed by solid-phase extraction (Oasis WAX cartridges) .
Basic: What is the optimal protocol for conjugating this compound to thiolated biomolecules?
Methodological Answer:
- Reaction Conditions :
- Purification : Remove unreacted components via centrifugal filtration (10 kDa MWCO) or SEC. Validate conjugation efficiency by MALDI-TOF (mass shift ~316 Da) .
Advanced: Why do discrepancies arise in maleimide-thiol conjugation efficiency, and how are they resolved?
Methodological Answer:
- Causes :
- Optimization :
Advanced: How does the PEG4 spacer influence the stability of bioconjugates in vivo?
Methodological Answer:
- Stability Testing :
- Comparative Studies : Use analogs (e.g., Mal-PEG2-amine vs. Mal-PEG8-amine) to assess half-life in murine models .
Basic: What storage conditions preserve this compound TFA salt stability?
Methodological Answer:
- Short-Term : Store lyophilized powder at -20°C in sealed vials with desiccant (e.g., silica gel) .
- Long-Term : Aliquot in argon-flushed vials at -80°C. Avoid freeze-thaw cycles to prevent maleimide hydrolysis .
- In-Solution Use : Prepare fresh solutions in degassed PBS (pH 7.4); avoid >2 hrs at room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
